Cas no 2228608-57-7 (4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine)

4-(3-Fluoro-5-methylphenyl)-2-methylbutan-2-amine is a fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a fluorine substituent at the meta-position and a methyl group on the phenyl ring, which may enhance metabolic stability and binding affinity in bioactive compounds. The tertiary amine moiety and branched alkyl chain contribute to its unique physicochemical properties, making it a valuable intermediate for drug discovery, particularly in CNS-targeting molecules. The fluorine atom can influence electronic distribution and lipophilicity, potentially improving pharmacokinetic profiles. This compound is suited for exploratory synthesis in medicinal chemistry, offering opportunities for structure-activity relationship studies.
4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine structure
2228608-57-7 structure
Product Name:4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine
CAS No:2228608-57-7
MF:C12H18FN
MW:195.276426792145
CID:6214101
PubChem ID:165698009
Update Time:2025-06-13

4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine
    • EN300-1739652
    • 2228608-57-7
    • Inchi: 1S/C12H18FN/c1-9-6-10(8-11(13)7-9)4-5-12(2,3)14/h6-8H,4-5,14H2,1-3H3
    • InChI Key: JVCUYGOFQSGBIC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1)CCC(C)(C)N

Computed Properties

  • Exact Mass: 195.142327740g/mol
  • Monoisotopic Mass: 195.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine Pricemore >>

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4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine Related Literature

Additional information on 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine

Research Brief on 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine (CAS: 2228608-57-7)

Recent studies on 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine (CAS: 2228608-57-7) have highlighted its potential as a novel compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated phenyl and methylbutan-2-amine structure, has garnered attention due to its promising pharmacological properties. Researchers have focused on its synthesis, mechanism of action, and potential therapeutic applications, particularly in neurological and psychiatric disorders.

The synthesis of 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine involves a multi-step process, with recent advancements optimizing yield and purity. Studies have demonstrated that the introduction of the fluorine atom at the 3-position of the phenyl ring enhances the compound's metabolic stability and bioavailability. This modification is critical for its potential use as a central nervous system (CNS) active agent, where stability and blood-brain barrier penetration are paramount.

In vitro and in vivo studies have revealed that 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine exhibits significant affinity for serotonin and dopamine receptors, suggesting its potential as a modulator of monoaminergic systems. Preliminary findings indicate that the compound may have applications in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, further research is needed to fully elucidate its pharmacological profile and therapeutic efficacy.

Recent publications have also explored the compound's safety profile, including its toxicity and potential side effects. Early-stage clinical trials are underway to assess its tolerability and pharmacokinetics in human subjects. These studies are crucial for determining the compound's viability as a therapeutic agent and for guiding future research directions.

In conclusion, 4-(3-fluoro-5-methylphenyl)-2-methylbutan-2-amine represents a promising candidate in the development of new CNS-targeted therapies. Its unique chemical structure and pharmacological properties warrant further investigation to unlock its full potential. Continued research efforts will be essential to translate these findings into clinical applications and to address the unmet medical needs in neurological and psychiatric disorders.

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